molecular formula C12H20N4O B2993297 N-((2-(dimethylamino)pyrimidin-4-yl)methyl)pentanamide CAS No. 1797224-68-0

N-((2-(dimethylamino)pyrimidin-4-yl)methyl)pentanamide

Cat. No.: B2993297
CAS No.: 1797224-68-0
M. Wt: 236.319
InChI Key: MJPISYAPERLPOL-UHFFFAOYSA-N
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Description

N-((2-(dimethylamino)pyrimidin-4-yl)methyl)pentanamide is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their wide range of applications in medicinal chemistry due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-(dimethylamino)pyrimidin-4-yl)methyl)pentanamide typically involves the reaction of 2-(dimethylamino)pyrimidine with pentanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-((2-(dimethylamino)pyrimidin-4-yl)methyl)pentanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-((2-(dimethylamino)pyrimidin-4-yl)methyl)pentanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-((2-(dimethylamino)pyrimidin-4-yl)methyl)pentanamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((2-(dimethylamino)pyrimidin-4-yl)methyl)pentanamide stands out due to its specific structural features, which confer unique biological activities. Its dimethylamino group enhances its ability to interact with biological targets, making it a valuable compound for medicinal chemistry research .

Properties

IUPAC Name

N-[[2-(dimethylamino)pyrimidin-4-yl]methyl]pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O/c1-4-5-6-11(17)14-9-10-7-8-13-12(15-10)16(2)3/h7-8H,4-6,9H2,1-3H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJPISYAPERLPOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NCC1=NC(=NC=C1)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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